N-((1-(3,4-二甲苯基)-1H-四唑-5-基)甲基)萘-2-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

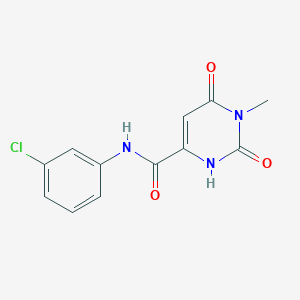

The compound "N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)naphthalene-2-sulfonamide" is a naphthalene sulfonamide derivative, which is a class of compounds known for their diverse applications in materials science and medicinal chemistry. While the specific compound is not directly studied in the provided papers, related naphthalene sulfonamide derivatives have been explored for their fluorescence sensing capabilities, as proton exchange membranes, and as intermediates in organic synthesis .

Synthesis Analysis

The synthesis of naphthalene sulfonamide derivatives can involve various strategies, including condensation reactions to form Schiff bases, as seen in the synthesis of a related compound, a Schiff base ligand, which was prepared by condensation of naphthalene-2-sulfonylhydrazide with an aldehyde . Another approach is the cascade reaction of sulfoxonium ylides with α-diazocarbonyl compounds to form naphthalenones, which can be further functionalized . These methods highlight the versatility of naphthalene sulfonamide derivatives in synthetic chemistry.

Molecular Structure Analysis

The molecular structure of naphthalene sulfonamide derivatives is often characterized using spectroscopic techniques such as FTIR, NMR, and mass spectrometry. For instance, the structure of a naphthalene-based sulfonamide Schiff base was established using these methods, and its coordination environment was supported by mass spectral data and DFT computational study . Similarly, the structure of another naphthalene sulfonamide compound was characterized using IR, NMR spectroscopy, and DFT calculations .

Chemical Reactions Analysis

Naphthalene sulfonamide derivatives can participate in various chemical reactions. For example, they can act as chemosensors for metal ions, as demonstrated by a naphthalene-based sulfonamide Schiff base that selectively detects Al3+ ions . They can also serve as intermediates in the synthesis of biologically active compounds, such as the reaction of N-(4-oxocyclohexa-2,5-dien-1-ylidene)arylsulfon(amoyl)amides with indoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthalene sulfonamide derivatives are influenced by their molecular structure. For example, the solubility of sulfonated polybenzothiazoles containing naphthalene can be enhanced by incorporating naphthalene and flexible hexafluoropropane units, which also contribute to their excellent dimensional stability and high proton conductivities as proton exchange membranes . The fluorescence properties of these compounds, as well as their potential as non-linear optical compounds, are also of significant interest .

科学研究应用

荧光探针和传感应用

蛋白质的荧光传感: 一项研究采用磺酰胺衍生物作为荧光探针,揭示了其在与蛋白质结合后具有强荧光。此特性促进了间接测量对羟基苯甲酸酯与牛血清白蛋白的结合,表明疏水相互作用作为结合机制。该方法为研究蛋白质相互作用提供了一种简单、灵敏的方法 (Jun 等人,1971).

Al3+ 离子的细胞内成像: 一种萘基磺酰胺席夫碱被证明是水性体系中 Al3+ 检测的荧光开启探针,显示出显着的荧光增强。该探针的结构通过各种光谱方法得到证实,支持其在 Vero 细胞中 Al3+ 离子的细胞内成像中的应用,以及其抗菌活性和非诱变性 (Mondal 等人,2015).

酶抑制和生物活性

- 脂氧合酶和 α-葡萄糖苷酶抑制: 对达格南氯化物的磺酰胺衍生物的研究显示出对脂氧合酶和 α-葡萄糖苷酶的显着抑制作用。这些发现表明这些分子作为抗炎药和抗糖尿病药物的潜力,突出了磺酰胺衍生物的治疗应用 (Abbasi 等人,2015).

化学合成和材料科学

芳基叠氮化物的合成: 一项研究重点关注使用荧光芳基叠氮化物模型化合物对聚(醚氨基甲酸酯)进行光化学表面改性。这项研究是开发具有优化血液相容性的人工表面的努力的一部分,展示了磺酰胺衍生物在材料科学中的应用 (Heiden & Koole,1996).

晶体结构分析: 确定了一种新型磺酰胺衍生物的晶体结构,提供了对其分子几何结构和潜在相互作用的见解。此类分析在药物设计和开发中至关重要,展示了磺酰胺在药物化学中的作用 (Danish 等人,2015).

作用机制

Target of Action

The primary targets of N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)naphthalene-2-sulfonamide are the monoamine oxidase (MAO) and cholinesterase (ChE) enzymes . These enzymes play crucial roles in the nervous system. Monoamine oxidases are involved in the breakdown of monoamine neurotransmitters such as dopamine and serotonin, while cholinesterases are responsible for the hydrolysis of the neurotransmitter acetylcholine.

Mode of Action

N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)naphthalene-2-sulfonamide interacts with its targets by inhibiting their activity. It exhibits potent, reversible, and competitive inhibitory action over human monoamine oxidase . This means that the compound binds to the active site of the enzyme and competes with the substrate for the same site, thereby reducing the enzyme’s activity.

Biochemical Pathways

By inhibiting monoamine oxidase and cholinesterase enzymes, N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)naphthalene-2-sulfonamide affects the biochemical pathways involving these enzymes. The inhibition of MAO leads to an increase in the levels of monoamine neurotransmitters, which can have various downstream effects depending on the specific neurotransmitter involved. Similarly, the inhibition of ChE results in increased levels of acetylcholine, affecting cholinergic neurotransmission .

Result of Action

The molecular and cellular effects of N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)naphthalene-2-sulfonamide’s action are primarily related to its inhibitory effects on MAO and ChE. By inhibiting these enzymes, the compound can alter neurotransmitter levels, potentially leading to changes in neuronal signaling and function .

属性

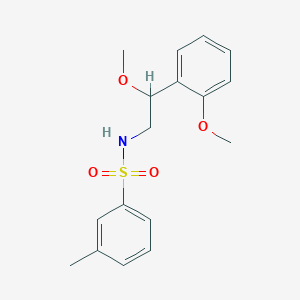

IUPAC Name |

N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]naphthalene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N5O2S/c1-14-7-9-18(11-15(14)2)25-20(22-23-24-25)13-21-28(26,27)19-10-8-16-5-3-4-6-17(16)12-19/h3-12,21H,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQQYUZSNHKFANM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=CC4=CC=CC=C4C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)naphthalene-2-sulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)methanesulfonamide](/img/structure/B2520624.png)

![3-chloro-N-(1,3-dioxoisoindolin-5-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2520627.png)

![1-(4-Methylpiperazin-1-yl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]ethane-1,2-dione](/img/structure/B2520634.png)

![Ethyl 4-[(2-nitrophenyl)sulfonyl]piperazinecarboxylate](/img/structure/B2520636.png)

![4-cyano-N-(2-(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)benzamide hydrochloride](/img/structure/B2520638.png)